molecular formula C21H16N4O5 B11277724 2-(4-nitrophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

2-(4-nitrophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

Cat. No.: B11277724
M. Wt: 404.4 g/mol
InChI Key: FFRGKALPIULXDQ-UHFFFAOYSA-N
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Description

2-(4-NITROPHENOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of phenol to obtain 4-nitrophenol, which is then reacted with appropriate reagents to introduce the phenoxy group. The oxazolo-pyridinyl moiety is synthesized separately through a series of cyclization reactions involving pyridine derivatives. The final step involves coupling these intermediates under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the nitrophenoxy position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE involves interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound binds to these enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-NITROPHENOXY)-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C21H16N4O5

Molecular Weight

404.4 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C21H16N4O5/c26-19(13-29-17-9-7-16(8-10-17)25(27)28)23-12-14-3-5-15(6-4-14)21-24-20-18(30-21)2-1-11-22-20/h1-11H,12-13H2,(H,23,26)

InChI Key

FFRGKALPIULXDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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